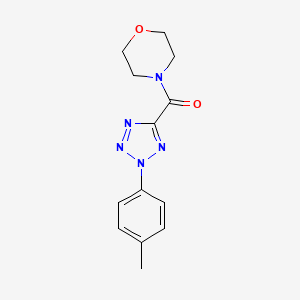![molecular formula C15H19FN2O2 B2473111 N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide CAS No. 2197671-42-2](/img/structure/B2473111.png)
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as "Compound X" in scientific literature.
Mecanismo De Acción
The mechanism of action of Compound X is not fully understood, but it is believed to work through the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. Compound X has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models. Compound X has also been shown to reduce pain in animal models, which may be attributed to its anti-inflammatory properties. Additionally, Compound X has been shown to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit specific signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Compound X in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, Compound X has been extensively studied in animal models, which provides a strong foundation for further research. However, one limitation of using Compound X in lab experiments is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are several future directions for the research of Compound X. One potential direction is the investigation of its potential use as an anti-inflammatory and analgesic agent in humans. Another potential direction is the investigation of its potential use in the treatment of cancer, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of Compound X and its potential side effects.
Métodos De Síntesis
Compound X can be synthesized through a multistep process that involves the reaction of 4-fluoro-3-nitroaniline with propionyl chloride to form 4-fluoro-3-(propionylamino)aniline. This intermediate is then reacted with 3,3-dimethylbutanoyl chloride in the presence of triethylamine to yield Compound X. The final product is purified through column chromatography to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
Compound X has shown promising results in various scientific research applications. It has been extensively studied for its potential use as an anti-inflammatory and analgesic agent. Compound X has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-5-13(19)18-12-8-10(6-7-11(12)16)17-14(20)9-15(2,3)4/h5-8H,1,9H2,2-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKUZHWPESTZHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC(=C(C=C1)F)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3,3-dimethylbutanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole](/img/structure/B2473031.png)

![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)
![2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2473036.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2473037.png)



![2-Cyclopropyl-4-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2473044.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(methoxymethyl)phenyl]propanamide](/img/structure/B2473047.png)
![Ethyl 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetate](/img/structure/B2473048.png)

